(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Its structure features:
- A triazolopyrimidine core with a 4,7-dihydro configuration.
- A methyl group at position 5.
- An (E)-configured 1-phenylprop-1-en-2-yl substituent at position 6.
- An N-(o-tolyl) carboxamide group at position 6.
These substituents influence its physicochemical properties and biological interactions. The (E)-stereochemistry of the propenyl group and the ortho-methyl (o-tolyl) carboxamide are critical for its structural uniqueness .
Properties
IUPAC Name |
5-methyl-N-(2-methylphenyl)-7-[(E)-1-phenylprop-1-en-2-yl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-15-9-7-8-12-19(15)27-22(29)20-17(3)26-23-24-14-25-28(23)21(20)16(2)13-18-10-5-4-6-11-18/h4-14,21H,1-3H3,(H,27,29)(H,24,25,26)/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHNDFIHVJRNGP-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C(=CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2/C(=C/C4=CC=CC=C4)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the class of triazolopyrimidines, which have been reported to exhibit various pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C23H23N5O
- Molecular Weight : 385.5 g/mol
- CAS Number : 941897-36-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Below are key findings related to its pharmacological properties:
Antimicrobial Activity
Research indicates that derivatives of triazolopyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against a range of bacterial strains. In particular:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.21 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
- Compounds with similar structures have shown IC50 values in the range of 0.37 to 0.95 µM against human cancer cells like MCF-7 and HepG2 .
- Flow cytometry analyses indicated that these compounds can induce apoptosis in cancer cells and disrupt the cell cycle .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Key observations include:
- The presence of specific substituents on the phenyl and triazole rings significantly influences the potency and selectivity of these compounds .
Case Studies
Several case studies highlight the biological evaluation of triazolopyrimidine derivatives:
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity:
Antimicrobial Activity
Studies have shown that derivatives of triazolo-pyrimidines possess antimicrobial properties. In particular, compounds similar to (E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been evaluated for their efficacy against various strains of bacteria and fungi. For example, compounds with similar structures were tested against Mycobacterium tuberculosis, demonstrating promising results against both drug-sensitive and multidrug-resistant strains .
Anticancer Potential
There is emerging evidence that triazolo-pyrimidines can inhibit cancer cell proliferation. The mechanism often involves the modulation of cell cycle progression and apoptosis induction in cancer cells. Compounds designed with specific substituents have been shown to target specific pathways involved in tumor growth .
Anti-inflammatory Properties
Some studies suggest that triazolo-pyrimidine derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This application is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
Several case studies highlight the applications of this compound:
-
Case Study on Antimicrobial Activity
- A study evaluated a series of triazolo-pyrimidine derivatives for their activity against Mycobacterium tuberculosis. The results indicated that certain compounds showed effective inhibition at concentrations as low as 10 μg/mL, suggesting a potential pathway for developing new antitubercular agents .
- Case Study on Anticancer Activity
- Case Study on Anti-inflammatory Effects
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences between the target compound and its analogs:
Key Observations:
- Carboxamide vs. Ester/Carbonitrile: The N-(o-tolyl) carboxamide in the target compound may improve hydrogen-bonding capacity compared to esters or carbonitriles .
- Aryl Substituents at Position 7: The (E)-1-phenylprop-1-en-2-yl group in the target compound introduces steric bulk and conjugation, contrasting with electron-rich (e.g., trimethoxyphenyl) or halogenated (e.g., 4-chlorophenyl) groups in analogs .
- Ortho vs.
Spectroscopic and Physicochemical Properties
IR and NMR Data:
- Target Compound: Expected IR peaks include N-H (amide, ~3300 cm⁻¹) and C=O (amide, ~1660 cm⁻¹). The o-tolyl group would show aromatic proton signals at δ 6.8–8.0 ppm in <sup>1</sup>H-NMR .
- Ethyl Ester Analog (CAS 941897-34-3): Lacks N-H stretch but shows ester C=O at ~1700 cm⁻¹. Ethyl groups exhibit triplet (δ 1.23 ppm) and quartet (δ 4.14 ppm) signals .
- Trimethoxyphenyl Derivative: Distinct OCH3 signals at δ ~3.8 ppm and aromatic protons from trimethoxyphenyl .
Solubility and Lipophilicity:
- The carboxamide group in the target compound likely improves water solubility compared to esters or carbonitriles.
- The (E)-propenyl group may increase rigidity and reduce conformational flexibility, affecting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
